Cas no 1903584-02-0 (rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol)

rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 3-Piperidinemethanol, 2-(trifluoromethyl)-, (2R,3S)-rel-
- rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol
-
- MDL: MFCD29913126
- Inchi: 1S/C7H12F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h5-6,11-12H,1-4H2/t5-,6-/m1/s1
- InChI Key: DNWDMUDDYZFFKI-PHDIDXHHSA-N
- SMILES: N1CCC[C@H](CO)[C@@H]1C(F)(F)F
rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261344-0.25g |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol |
1903584-02-0 | 95% | 0.25g |
$452.0 | 2024-06-18 | |
Enamine | EN300-261344-1.0g |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol |
1903584-02-0 | 95% | 1.0g |
$914.0 | 2024-06-18 | |
Enamine | EN300-261344-10.0g |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol |
1903584-02-0 | 95% | 10.0g |
$3929.0 | 2024-06-18 | |
Enamine | EN300-261344-5g |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol |
1903584-02-0 | 95% | 5g |
$2650.0 | 2023-09-14 | |
Enamine | EN300-261344-10g |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol |
1903584-02-0 | 95% | 10g |
$3929.0 | 2023-09-14 | |
Aaron | AR01EBYC-2.5g |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis |
1903584-02-0 | 95% | 2.5g |
$2488.00 | 2025-02-14 | |
Aaron | AR01EBYC-10g |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis |
1903584-02-0 | 95% | 10g |
$5428.00 | 2023-12-15 | |
Aaron | AR01EBYC-500mg |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis |
1903584-02-0 | 95% | 500mg |
$1006.00 | 2025-02-14 | |
1PlusChem | 1P01EBQ0-100mg |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis |
1903584-02-0 | 95% | 100mg |
$454.00 | 2024-06-17 | |
1PlusChem | 1P01EBQ0-500mg |
rac-[(2R,3S)-2-(trifluoromethyl)piperidin-3-yl]methanol, cis |
1903584-02-0 | 95% | 500mg |
$944.00 | 2024-06-17 |
rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol Related Literature
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol
Professional Introduction to Rac-(2R,3S)-2-(Trifluoromethyl)piperidin-3-ylmethanol (CAS No. 1903584-02-0)
Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol, identified by its CAS number 1903584-02-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class, which is widely recognized for its diverse biological activities and utility in drug development. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable candidate for further research and development.
The molecular structure of Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol consists of a piperidine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 3-position. This specific arrangement contributes to its unique chemical and biological characteristics. The piperidine core is known for its ability to interact with various biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial factors in drug design.
In recent years, there has been growing interest in the development of novel compounds with piperidine scaffolds due to their potential therapeutic applications. Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol has been studied for its potential role in various pharmacological pathways. Its structural features make it a promising candidate for further investigation in the treatment of neurological disorders, inflammation, and other diseases where piperidine-based compounds have shown efficacy.
The synthesis of Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group is particularly critical and often involves palladium-catalyzed cross-coupling reactions or other advanced synthetic methodologies. These synthetic strategies ensure high yield and purity, which are essential for pharmaceutical applications.
Ongoing research in the field of medicinal chemistry has highlighted the importance of structural modifications in enhancing drug efficacy. Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol exemplifies this principle by demonstrating how strategic placement of functional groups can significantly influence biological activity. Studies have shown that compounds with similar structural motifs exhibit potent effects on target enzymes and receptors, making them attractive for drug development.
The pharmacokinetic properties of Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol are also of great interest. The presence of the trifluoromethyl group contributes to improved bioavailability and prolonged half-life, which are desirable characteristics for any therapeutic agent. These properties make it a promising candidate for further development into a drug candidate that can be administered less frequently while maintaining therapeutic efficacy.
In conclusion, Rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol (CAS No. 1903584-02-0) is a compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation. As research in medicinal chemistry continues to evolve, compounds like this one will play a crucial role in the development of new therapies for various diseases.
1903584-02-0 (rac-(2R,3S)-2-(trifluoromethyl)piperidin-3-ylmethanol) Related Products
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)


